

Scutebata C CAS number and molecular formula

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Compound of Interest

Compound Name: Scutebata C

Cat. No.: B1179318

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Scutebata C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutebata C is a naturally occurring neoclerodane diterpenoid isolated from the plant *Scutellaria barbata*[1][2][3]. This plant has a history of use in traditional medicine for treating various ailments, including cancer. Diterpenoids, a class of chemical compounds to which **Scutebata C** belongs, are known for their diverse and potent biological activities, including cytotoxic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the available information on **Scutebata C**, including its chemical properties and the biological context of related compounds. While specific biological data for **Scutebata C** is not extensively available in the current literature, this document aims to provide a foundational understanding for researchers interested in its potential therapeutic applications.

Chemical Properties

Property	Value	Reference
CAS Number	1207181-59-6	[4]
Molecular Formula	C ₂₈ H ₃₅ NO ₉	[4]
Molecular Weight	529.59 g/mol	N/A
Class	Neoclerodane Diterpenoid	[1][2][3]
Source	Scutellaria barbata	[1][2][3]

Biological Activity of Related Neoclerodane Diterpenoids from Scutellaria barbata

While specific cytotoxic or anti-inflammatory data for **Scutebata C** has not been detailed in the reviewed literature, numerous studies have reported the biological activities of other neoclerodane diterpenoids isolated from *Scutellaria barbata*. These findings provide a valuable context for the potential bioactivity of **Scutebata C**.

Compound	Cell Line	Assay	IC50 (μM)	Reference
Scutebata A	SK-BR-3 (Breast Cancer)	Cytotoxicity	15.2	[4]
Scutebata A	LoVo (Colon Cancer)	Cytotoxicity	4.57	[5]
Scutebata A	MCF-7 (Breast Cancer)	Cytotoxicity	7.68	[5]
Scutebata A	SMMC-7721 (Hepatoma)	Cytotoxicity	5.31	[5]
Scutebata A	HCT-116 (Colon Cancer)	Cytotoxicity	6.23	[5]
Barbatin F	HCT-116 (Colon Cancer)	Cytotoxicity	44.3	[1][2]
Barbatin G	HCT-116 (Colon Cancer)	Cytotoxicity	32.3	[1][2]
Scutebata B	LoVo, SMMC-7721, HCT-116, MCF-7	Cytotoxicity	5.31 - 28.5	[1][2]

Experimental Protocols

Given the lack of specific published experimental data for **Scutebata C**, a standard protocol for evaluating the in vitro cytotoxicity of a novel compound is provided below. This methodology is widely applicable and can be adapted for the assessment of **Scutebata C** against various cancer cell lines.

In Vitro Cytotoxicity Assay using MTT

1. Cell Culture and Seeding:

- Human cancer cell lines (e.g., LoVo, SMMC-7721, HCT-116, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-

streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

- Cells are seeded into 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and allowed to adhere for 24 hours.

2. Compound Treatment:

- **Scutebata C** is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- Serial dilutions of the stock solution are prepared in the culture medium to achieve a range of final concentrations.
- The culture medium from the wells is replaced with the medium containing different concentrations of **Scutebata C**. A vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic drug) are included.
- The plates are incubated for 48 or 72 hours.

3. MTT Assay:

- Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
- The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 490 nm using a microplate reader.

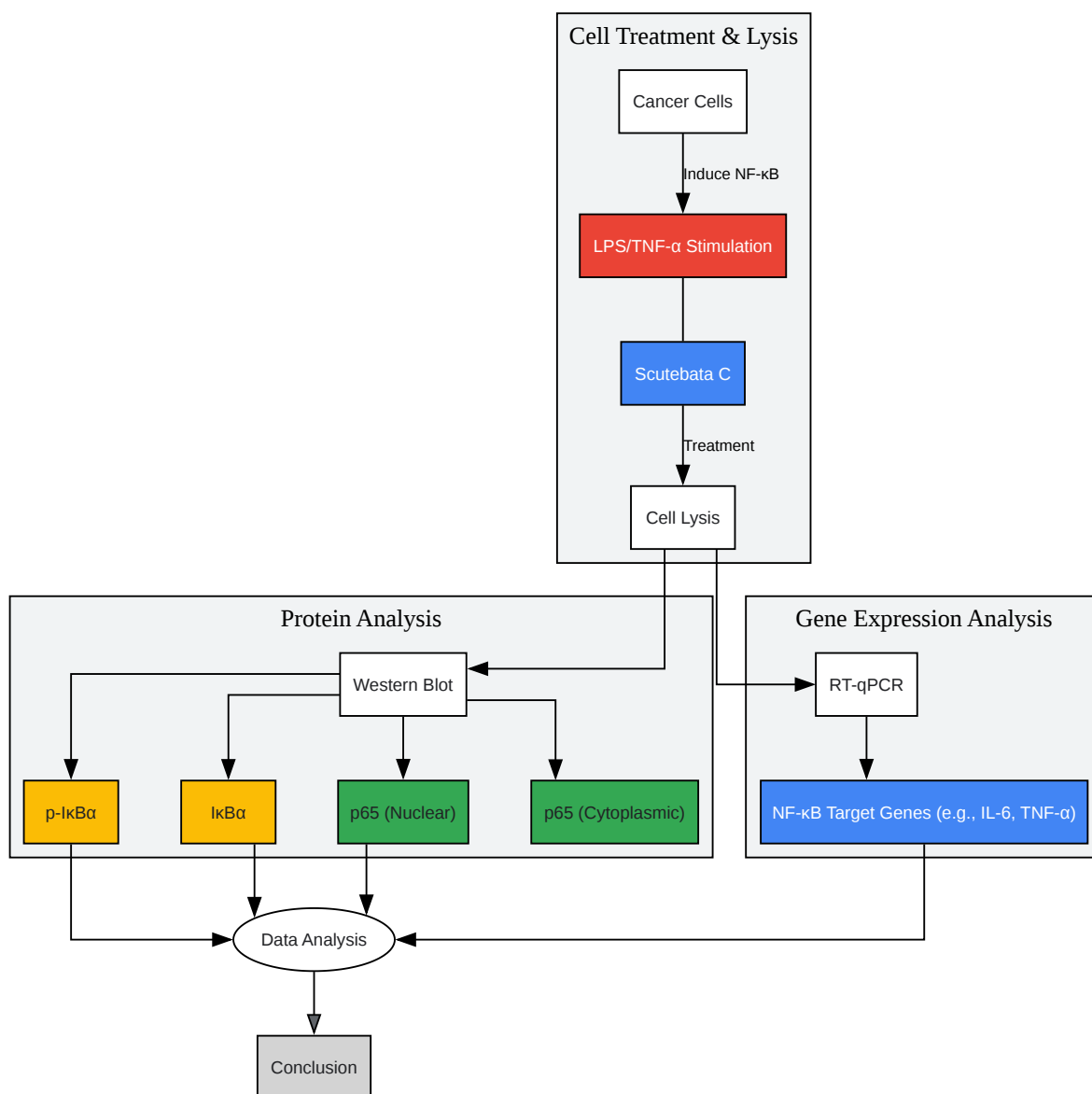
4. Data Analysis:

- The cell viability is calculated as a percentage of the vehicle control.
- The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathway Involvement: NF- κ B Inhibition (Hypothetical)

Many natural cytotoxic compounds exert their effects by modulating key signaling pathways involved in cell survival and proliferation. The NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival. Inhibition of the NF- κ B pathway is a common mechanism of action for anti-cancer agents.

While there is no direct evidence linking **Scutebata C** to the NF- κ B pathway, a hypothetical workflow for investigating this potential mechanism is presented below.



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Caption: Hypothetical workflow to investigate NF-κB inhibition by **Scutebata C**.

This workflow outlines the steps to determine if **Scutebata C** can inhibit the NF- κ B signaling pathway, a common target for anti-cancer compounds. The process involves stimulating cancer cells to activate the NF- κ B pathway, treating them with **Scutebata C**, and then analyzing key proteins and genes within the pathway to assess for any inhibitory effects.

Conclusion

Scutebata C is a neoclerodane diterpenoid with a defined chemical structure, isolated from *Scutellaria barbata*. While direct biological data for **Scutebata C** is currently limited, the known cytotoxic activities of other diterpenoids from the same plant suggest that it is a promising candidate for further investigation. The experimental protocols and hypothetical signaling pathway provided in this guide offer a framework for future research into the potential therapeutic applications of **Scutebata C** as a cytotoxic agent. Further studies are warranted to elucidate its specific biological activities and mechanisms of action.

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